molecular formula C20H38N6O9 B12742526 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-hydroxyethyl prop-2-enoate CAS No. 52858-75-0

2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-hydroxyethyl prop-2-enoate

Cat. No.: B12742526
CAS No.: 52858-75-0
M. Wt: 506.6 g/mol
InChI Key: HWFXLHWOVUSTRT-UHFFFAOYSA-N
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Description

2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-hydroxyethyl prop-2-enoate is a complex chemical compound that combines the properties of a triazine derivative and a hydroxyethyl ester of propenoic acid. This compound is known for its unique chemical structure and versatile applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of 1,3,5-triazine-2,4,6-triamine with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl groups. The resulting intermediate is then reacted with 2-hydroxyethyl prop-2-enoate in the presence of a suitable catalyst to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazine ring or the ester group, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted triazine derivatives

Scientific Research Applications

2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-hydroxyethyl prop-2-enoate has a wide range of applications in scientific research:

    Polymer Chemistry: Used as a crosslinking agent in the synthesis of polymers and resins, enhancing their mechanical and thermal properties.

    Materials Science: Employed in the development of advanced materials, such as coatings and adhesives, due to its ability to form strong chemical bonds.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable chemical bonds with other molecules. The methoxymethyl groups provide sites for chemical reactions, while the triazine ring offers structural stability. The hydroxyethyl prop-2-enoate moiety can participate in polymerization reactions, contributing to the formation of complex polymer networks. Molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of covalent bonds.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4,6-triamine: A simpler triazine derivative without methoxymethyl groups.

    2-Hydroxyethyl methacrylate: A hydroxyethyl ester of methacrylic acid, commonly used in polymer synthesis.

    Hexamethoxymethylmelamine: A compound with similar methoxymethyl groups but different core structure.

Uniqueness

2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-hydroxyethyl prop-2-enoate is unique due to its combination of a triazine core with multiple methoxymethyl groups and a hydroxyethyl ester. This unique structure imparts distinct chemical reactivity and versatility, making it valuable in various applications.

Properties

CAS No.

52858-75-0

Molecular Formula

C20H38N6O9

Molecular Weight

506.6 g/mol

IUPAC Name

2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-hydroxyethyl prop-2-enoate

InChI

InChI=1S/C15H30N6O6.C5H8O3/c1-22-7-19(8-23-2)13-16-14(20(9-24-3)10-25-4)18-15(17-13)21(11-26-5)12-27-6;1-2-5(7)8-4-3-6/h7-12H2,1-6H3;2,6H,1,3-4H2

InChI Key

HWFXLHWOVUSTRT-UHFFFAOYSA-N

Canonical SMILES

COCN(COC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC.C=CC(=O)OCCO

Related CAS

52858-75-0

Origin of Product

United States

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